molecular formula C164H110O104 B058634 Nobotanin K CAS No. 119683-39-5

Nobotanin K

Cat. No.: B058634
CAS No.: 119683-39-5
M. Wt: 3744.6 g/mol
InChI Key: SBXMDNAULQWWDX-UHFFFAOYSA-N
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Description

Nobotanin K is a natural product found in Heterocentron subtriplinervium with data available.

Scientific Research Applications

Chemical Structure and Synthesis

Nobotanin K is characterized by its complex structure, which includes multiple galloyl groups connected through C–O bonds. The synthesis of this compound has been explored through divergent synthetic methodologies that allow for the production of its monomeric precursors. Recent studies have successfully synthesized this compound from common intermediates, demonstrating a viable pathway for producing this compound in significant quantities .

Structural Features

  • Type: Ellagitannin
  • Key Components: Multiple galloyl groups, specifically C–O digallate structures.
  • Synthesis Method: Divergent synthesis from monomeric ellagitannins.

Biological Properties

This compound exhibits several biological activities that make it a candidate for various applications:

Antioxidant Activity

Research indicates that this compound possesses strong antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with chronic diseases .

Antimicrobial Effects

Studies have shown that this compound can inhibit the growth of certain pathogens, making it a potential natural preservative in food products or a therapeutic agent in treating infections .

Wound Healing

This compound has been investigated for its role in enhancing wound healing processes. It demonstrates the ability to inhibit enzymes that degrade the extracellular matrix, thus promoting tissue repair .

Applications in Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Chronic Wound Treatment: Its ability to inhibit deleterious enzymes associated with chronic wounds suggests that this compound could be developed into topical formulations for wound care .
  • Cancer Research: Preliminary studies indicate potential antitumor effects, warranting further investigation into its use as a complementary treatment in oncology .

Agricultural Applications

In agriculture, this compound's antimicrobial and antioxidant properties can be leveraged:

  • Natural Pesticide: Its efficacy against plant pathogens positions this compound as a candidate for developing eco-friendly pesticides.
  • Plant Growth Enhancer: The compound may also play a role in enhancing plant resilience against environmental stresses due to its antioxidant properties.

Case Studies and Research Findings

Study TitleFindingsReference
Inhibition of Chronic Wound EnzymesDemonstrated effectiveness of this compound in purifying enzymes related to chronic wounds.
Antioxidative Properties of EllagitanninsHighlighted the strong antioxidant capacity of this compound compared to other ellagitannins.
Synthesis Pathways for EllagitanninsDetailed the divergent synthesis methods leading to the successful production of this compound.

Properties

CAS No.

119683-39-5

Molecular Formula

C164H110O104

Molecular Weight

3744.6 g/mol

IUPAC Name

[3,4,5,20,21,22-hexahydroxy-8,17-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-13-[(3,4,5-trihydroxybenzoyl)oxymethyl]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-14-yl] 2-[[7-[6-[[20-[6-[(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl)oxycarbonyl]-2,3,4-trihydroxyphenoxy]-3,4,5,21,22-pentahydroxy-8,17-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-13-[(3,4,5-trihydroxybenzoyl)oxymethyl]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-14-yl]oxycarbonyl]-2,3,4-trihydroxyphenoxy]-8,9,12,13,14,29,30,33,34,35-decahydroxy-4,17,25,38-tetraoxo-20-(3,4,5-trihydroxybenzoyl)oxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoate

InChI

InChI=1S/C164H110O104/c165-50-1-30(2-51(166)91(50)187)141(222)242-26-75-131(135-138(161(249-75)265-143(224)32-5-54(169)93(189)55(170)6-32)262-152(233)40-16-65(180)100(196)115(211)83(40)82-39(151(232)258-135)15-64(179)99(195)114(82)210)255-158(239)47-20-69(184)105(201)123(219)126(47)246-72-23-44-88(120(216)108(72)204)85-37(13-62(177)102(198)117(85)213)149(230)253-129-77(29-245-147(44)228)251-163(267-145(226)34-9-58(173)95(191)59(174)10-34)137-133(129)259-156(237)45-24-73(109(205)121(217)89(45)86-42(154(235)261-137)18-67(182)103(199)118(86)214)247-127-48(21-70(185)106(202)124(127)220)159(240)256-132-76(27-243-142(223)31-3-52(167)92(188)53(168)4-31)250-162(266-144(225)33-7-56(171)94(190)57(172)8-33)139-136(132)260-157(238)46-25-74(110(206)122(218)90(46)87-43(155(236)263-139)19-68(183)104(200)119(87)215)248-128-49(22-71(186)107(203)125(128)221)160(241)268-164-140-134(257-150(231)38-14-63(178)98(194)113(209)81(38)84-41(153(234)264-140)17-66(181)101(197)116(84)212)130-78(252-164)28-244-146(227)35-11-60(175)96(192)111(207)79(35)80-36(148(229)254-130)12-61(176)97(193)112(80)208/h1-25,75-78,129-140,161-221H,26-29H2

InChI Key

SBXMDNAULQWWDX-UHFFFAOYSA-N

SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4OC5=C(C(=C6C(=C5)C(=O)OC7C(C(OC(C7OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C2C(=C9)C(=O)OC4C5C(COC(=O)C7=CC(=C(C(=C7C7=C(C(=C(C=C7C(=O)O5)O)O)O)O)O)OC5=C(C(=C(C=C5C(=O)OC5C(OC(C7C5OC(=O)C5=CC(=C(C(=C5C5=C(C(=C(C=C5C(=O)O7)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)OC(C4OC(=O)C4=CC(=C(C(=C42)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C26)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4OC5=C(C(=C6C(=C5)C(=O)OC7C(C(OC(C7OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C2C(=C9)C(=O)OC4C5C(COC(=O)C7=CC(=C(C(=C7C7=C(C(=C(C=C7C(=O)O5)O)O)O)O)O)OC5=C(C(=C(C=C5C(=O)OC5C(OC(C7C5OC(=O)C5=CC(=C(C(=C5C5=C(C(=C(C=C5C(=O)O7)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)OC(C4OC(=O)C4=CC(=C(C(=C42)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C26)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Synonyms

nobotanin K

Origin of Product

United States

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